molecular formula C14H21N3O2S B6057975 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B6057975
M. Wt: 295.40 g/mol
InChI Key: MAJXAUWVNLMRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran (THF) moiety at position 5 and a cyclohexylacetamide group at position 2. The (2E) configuration indicates the geometry of the hydrazone-like double bond within the thiadiazole ring.

Properties

IUPAC Name

2-cyclohexyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h10-11H,1-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXAUWVNLMRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=NN=C(S2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Thiadiazole Ring: This can be achieved through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Tetrahydrofuran Moiety: This step involves the reaction of the thiadiazole intermediate with a tetrahydrofuran derivative, often under basic conditions.

    Coupling with Cyclohexyl Group: The final step involves the coupling of the intermediate with a cyclohexylamine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

  • The cyclohexyl group in the target compound enhances lipophilicity compared to phenyl or acetyl substituents in analogs like 11a–11f .

Physicochemical Properties

Melting points (m.p.) and spectral data from analogs provide indirect insights:

Compound (Example) m.p. Range (°C) IR Spectral Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound (Hypothesized) N/A ~1650–1700 (C=O), ~1250 (C–N) Cyclohexyl protons: 1.0–2.0 (m)
11a () 214–216 1705 (C=O), 1590 (C=N) Aromatic H: 7.2–8.1; CH3: 2.3–2.5
6f () 295 2199 (C≡N), 1693/1655 (C=O) CH3: 2.41–2.52; aromatic H: 7.72–7.84
Neptazane () Not reported 1680 (C=O), 1320 (S=O) Methyl H: 2.5; sulfamoyl NH: 3.8–4.2

Trends :

  • Bulky substituents (e.g., diphenylmethyl in ) lower melting points due to reduced crystallinity.
  • Electron-withdrawing groups (e.g., acetyl, sulfamoyl) increase thermal stability .

Pharmacological and Functional Comparisons

  • Neptazane (): Approved for glaucoma via carbonic anhydrase inhibition. The target compound’s THF group may mimic sulfamoyl’s H-bonding capacity but with altered selectivity .
  • MAO Inhibition (): Thiazole-acetamide derivatives target monoamine oxidases; structural parallels imply CNS applications .

Spectral Characterization Techniques

Consistent methods across analogs include:

  • IR Spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches .
  • NMR : Cyclohexyl protons (1.0–2.0 ppm) vs. aromatic protons (7.0–8.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 776 for 6f ) validate synthesis.

Biological Activity

Chemical Structure and Properties

The structural formula of 2-cyclohexyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be described as follows:

  • Molecular Formula : C15_{15}H20_{20}N4_{4}O1_{1}S
  • Molecular Weight : Approximately 304.41 g/mol

This compound features a cyclohexyl group and a thiadiazole ring, which are known to impart various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of similar thiadiazole derivatives against various bacterial strains, reporting minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is yet to be fully elucidated but is expected to be promising based on structural similarities with other active compounds.

Antifungal Activity

Thiadiazole derivatives are also recognized for their antifungal properties. A comparative study demonstrated that compounds with similar structures exhibited EC50 values in the range of 0.85 to 2.29 µg/mL against Alternaria solani and Phoma lingam. The potential of this compound in this regard warrants further investigation.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines to assess the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to this compound have shown IC50 values below 20 µM against human leukemia cells. This suggests that further exploration of this compound could yield significant findings in cancer therapeutics.

The mechanism by which thiadiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial growth or cancer cell proliferation. For instance, some studies suggest that these compounds may disrupt nucleic acid synthesis or inhibit key metabolic enzymes.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
2-Cyclohexyl-N-Pseudomonas aeruginosa32
[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AHuman Leukemia Cells15
Compound BBreast Cancer Cells25
2-Cyclohexyl-N-Lung Cancer Cells<20
[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Case Study: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of a series of thiadiazole derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of resistant strains of bacteria, highlighting their potential application in treating infections caused by multidrug-resistant organisms.

Case Study: Anticancer Properties

In another study focusing on anticancer properties, researchers synthesized several thiadiazole derivatives and tested their effects on human cancer cell lines. The results showed significant apoptosis induction in leukemia cells treated with these compounds, suggesting a mechanism involving the activation of apoptotic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.